2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with dimethyl and carbonitrile substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2-methoxyphenylpiperazine with 4,6-dimethylpyridine-3-carbonitrile under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Molecular dynamics simulations and docking studies have provided insights into its binding modes and interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O/c1-14-12-15(2)21-19(16(14)13-20)23-10-8-22(9-11-23)17-6-4-5-7-18(17)24-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
ILZJAHZTDQAWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=CC=CC=C3OC)C |
solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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